methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the class of dihydroisoquinolines This compound is characterized by its complex structure, which includes a fluorine atom, a carbamoyl group attached to an o-tolyl moiety, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core, often through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Carbamoylation: The o-tolylcarbamoyl group is introduced through a reaction with o-tolyl isocyanate.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while substitution could introduce various functional groups at the fluorine position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential use in drug discovery, particularly for its interactions with biological targets.
Industry: Could be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the carbamoyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of biological pathways, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 7-bromo-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a bromine atom, offering different reactivity and properties.
Uniqueness
Methyl 7-fluoro-1-(o-tolylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug design and other applications.
Properties
IUPAC Name |
methyl 7-fluoro-1-[(2-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-12-5-3-4-6-16(12)21-18(23)17-15-11-14(20)8-7-13(15)9-10-22(17)19(24)25-2/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLFYPAKGHCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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